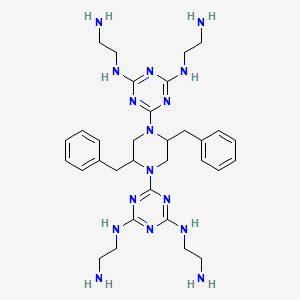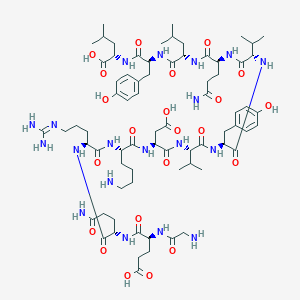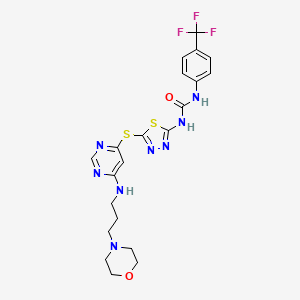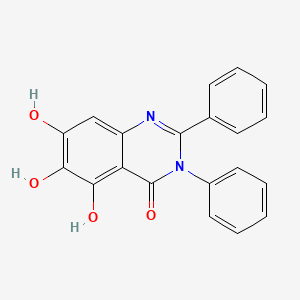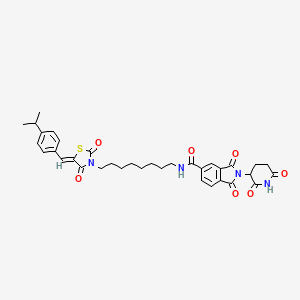
(Z)-2-(2,6-Dioxopiperidin-3-yl)-N-(8-(5-(4-isopropylbenzylidene)-2,4-dioxothiazolidin-3-yl)octyl)-1,3-dioxoisoindoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDEG-541 is a potent MYC-MAX degrader that exhibits antiproliferative activity by downregulating the expression of GSPT1, MYC, GSPT2, and PLK1 proteins . This compound is primarily used in scientific research for its ability to target and degrade specific proteins involved in cancer cell proliferation .
Preparation Methods
MDEG-541 is synthesized using a combination of the MYC-MAX dimerization inhibitor 10058-F4 derivative 28RH and Thalidomide . The synthetic route involves the formation of a proteolysis targeting chimera (PROTAC) that links these two molecules . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
MDEG-541 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
MDEG-541 has a wide range of scientific research applications, including:
Mechanism of Action
MDEG-541 exerts its effects by targeting the MYC-MAX dimerization, leading to the degradation of MYC and other associated proteins . The compound functions as a PROTAC, which recruits the cellular machinery responsible for protein degradation, specifically the proteasome and cereblon E3 ligase . This results in the ubiquitination and subsequent degradation of the target proteins, thereby inhibiting their biological functions and reducing cancer cell proliferation .
Comparison with Similar Compounds
MDEG-541 is unique in its ability to specifically target and degrade the MYC-MAX dimer, making it a valuable tool in cancer research . Similar compounds include:
Thalidomide: An immunomodulatory drug that has been repurposed as a component of PROTACs for targeted protein degradation.
VPC-70063: Another MYC-MAX inhibitor that exhibits similar antiproliferative activity but through different mechanisms.
These compounds highlight the uniqueness of MDEG-541 in its dual functionality as both an inhibitor and a degrader of MYC-MAX .
Properties
Molecular Formula |
C35H38N4O7S |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-N-[8-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]octyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C35H38N4O7S/c1-21(2)23-11-9-22(10-12-23)19-28-34(45)38(35(46)47-28)18-8-6-4-3-5-7-17-36-30(41)24-13-14-25-26(20-24)33(44)39(32(25)43)27-15-16-29(40)37-31(27)42/h9-14,19-21,27H,3-8,15-18H2,1-2H3,(H,36,41)(H,37,40,42)/b28-19- |
InChI Key |
VZYRJQMVYHIUAB-USHMODERSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
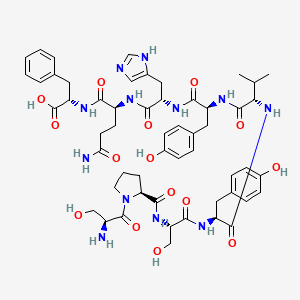
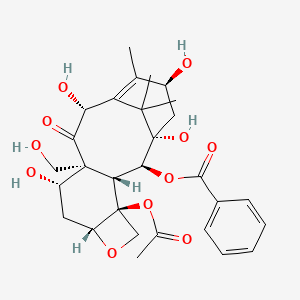
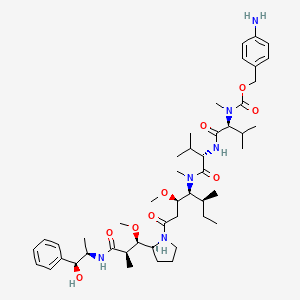
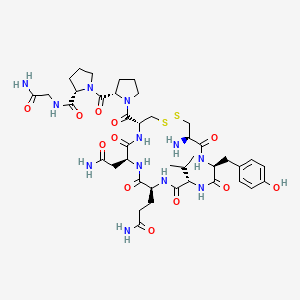
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
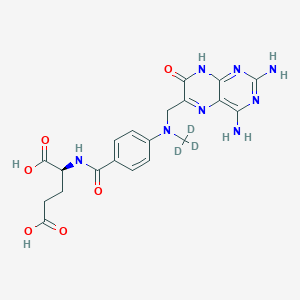
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

